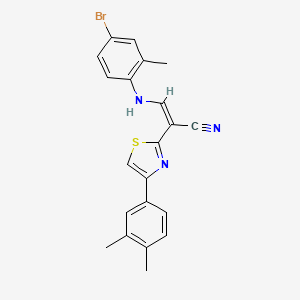
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18BrN3S and its molecular weight is 424.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a thiazole moiety linked to an acrylonitrile group and a bromo-substituted phenyl amine. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression and microbial resistance. Key mechanisms include:
- Inhibition of Cell Proliferation : Studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting that it may inhibit critical pathways involved in cell division.
- Antimicrobial Activity : Preliminary tests show that the compound has potential antibacterial properties, particularly against Gram-positive bacteria, which could be linked to its structural components facilitating membrane disruption.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenyl and thiazole rings significantly influence biological activity. For instance:
- Bromo Substitution : The presence of the bromo group on the phenyl ring enhances lipophilicity, which may improve cellular uptake.
- Dimethyl Substitution : The 3,4-dimethyl substitution on the thiazole ring appears to contribute positively to the compound's potency against specific cancer cell lines.
Biological Activity Data Table
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | A431 (epidermoid carcinoma) | < 10 | |
| Jurkat (T-cell leukemia) | < 15 | ||
| Antibacterial | Staphylococcus aureus | 12 | |
| Escherichia coli | 20 |
Case Studies
- Anticancer Efficacy : In a study evaluating various thiazole derivatives, the compound demonstrated superior activity against A431 and Jurkat cells compared to standard chemotherapeutics like doxorubicin. The mechanism was associated with apoptosis induction through caspase activation pathways.
- Antimicrobial Properties : A separate investigation into antimicrobial efficacy revealed that the compound exhibited significant inhibition against Staphylococcus aureus and showed promise as an alternative treatment for resistant bacterial strains.
特性
IUPAC Name |
(Z)-3-(4-bromo-2-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-13-4-5-16(8-14(13)2)20-12-26-21(25-20)17(10-23)11-24-19-7-6-18(22)9-15(19)3/h4-9,11-12,24H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECYZFAMWPEKHF-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














